molecular formula C22H22BrNO B12480625 1-[4-(benzyloxy)-3-bromophenyl]-N-(4-methylbenzyl)methanamine

1-[4-(benzyloxy)-3-bromophenyl]-N-(4-methylbenzyl)methanamine

Cat. No.: B12480625
M. Wt: 396.3 g/mol
InChI Key: MSOZEGFXCYKEEW-UHFFFAOYSA-N
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Description

{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a complex structure with both benzyloxy and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps. One common method includes the following steps:

    Benzyloxy Substitution: The attachment of a benzyloxy group to the bromophenyl ring.

    Amine Formation: The final step involves the formation of the amine group through a reaction with a suitable amine precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and benzyloxy substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-3-bromophenyl ketones, while reduction can produce benzyloxy-phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
  • {[4-(BENZYLOXY)-3-FLUOROPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE

Uniqueness

The uniqueness of {[4-(BENZYLOXY)-3-BROMOPHENYL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE lies in its bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. This makes it a valuable compound for targeted synthetic applications.

Properties

Molecular Formula

C22H22BrNO

Molecular Weight

396.3 g/mol

IUPAC Name

N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C22H22BrNO/c1-17-7-9-18(10-8-17)14-24-15-20-11-12-22(21(23)13-20)25-16-19-5-3-2-4-6-19/h2-13,24H,14-16H2,1H3

InChI Key

MSOZEGFXCYKEEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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